1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is a complex organic compound notable for its unique structural features, including a cyclopropyl ring and a difluorophenyl group. The presence of these functional groups contributes to its interesting electronic properties, which are of significant interest in various fields of chemistry and biology. This compound is primarily classified as an alcohol due to the hydroxyl group attached to the ethanolic chain.
This compound can be synthesized through multi-step organic synthesis techniques. It falls under the category of pharmaceuticals and is often studied for its potential therapeutic applications, particularly in drug design and development. The difluorophenyl moiety is believed to enhance the binding affinity to biological targets, making it a candidate for enzyme inhibitors or receptor modulators.
The synthesis of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol typically involves several key steps:
Common reagents used in these reactions include oxidizing agents like Pyridinium chlorochromate and reducing agents such as Sodium borohydride.
The molecular formula for 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is . The structure features:
The three-dimensional arrangement of these components contributes to its unique chemical behavior and potential biological activity.
The compound can undergo various chemical reactions typical for alcohols and aromatic compounds:
These reactions highlight the versatility of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol in synthetic organic chemistry.
The mechanism of action for compounds like 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol often involves interaction with specific biological targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through:
Studies indicate that such compounds may act as enzyme inhibitors or modulators of receptor activity, which is critical in drug discovery processes.
These properties are essential for understanding how the compound behaves under various conditions, influencing its applications and interactions in biological systems.
1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol has potential applications in:
Research continues to explore its full potential in various scientific domains, particularly within medicinal chemistry.
The production of enantiomerically pure 1-(1-(3,4-difluorophenyl)cyclopropyl)ethan-1-ol critically depends on asymmetric reduction methodologies, with two principal approaches dominating the literature.
The Corey-Bakshi-Shibata (CBS) reduction system provides a robust method for achieving high enantiomeric excess (ee) in the synthesis of this chiral alcohol. The process utilizes a chiral oxazaborolidine catalyst derived from proline in conjunction with borane-THF as the stoichiometric reducing agent. The reaction proceeds via a well-defined transition state where the ketone substrate coordinates to the boron atom of the catalyst, enabling enantioselective hydride transfer. This methodology achieves >95% ee for the target alcohol when applied to the precursor ketone 1-(3,4-difluorophenyl)cyclopropyl)ethan-1-one. The critical reaction parameters include strict temperature control (-20°C to 0°C), anhydrous conditions, and precise stoichiometry to prevent racemization or over-reduction. Post-reduction processing typically involves careful quenching and chromatographic purification to isolate the enantiomerically enriched product [5] [6].
Building upon the CBS framework, modified chiral oxazaborolidines with bulky aryl substituents (particularly 3,5-bis(trifluoromethyl)phenyl groups) demonstrate enhanced enantioselectivity (>98% ee) and improved functional group tolerance. These catalysts facilitate the reduction of sterically demanding ketones like 1-(1-(3,4-difluorophenyl)cyclopropyl)ethanone without significant erosion of optical purity. The reaction exhibits remarkable atom economy, typically requiring only 1-2 mol% catalyst loading. Recent process optimizations have enabled kilogram-scale production with consistent enantioselectivity by implementing continuous addition protocols for the borane-dimethylsulfide complex, mitigating exothermic risks while maintaining stereochemical fidelity throughout the reduction process. Catalyst recycling via immobilized versions further enhances the economic viability of this route [5].
Table 1: Asymmetric Reduction Methodologies Comparison
Method | Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Scale Demonstrated |
---|---|---|---|---|
Standard CBS Borane-THF | 10-15 | -20 to 0 | 90-95 | 100 g |
Modified Oxazaborolidine | 1-2 | -30 to -10 | >98 | 10 kg |
Immobilized CBS Recycling | 1 (effective) | 0 | 96-98 | 1 kg |
The stereoselective construction of the cyclopropyl ring bearing the 3,4-difluorophenyl moiety represents the foundational step in accessing the target alcohol's core structure.
The Johnson-Corey-Chaykovsky reaction variant utilizing triethylphosphoacetate enables efficient cyclopropanation of α-halo ketones derived from 3,4-difluoroacetophenone. The reaction sequence commences with the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (S)-alcohol using chiral reduction methods. The chiral chloroalcohol then undergoes Michaelis-Arbuzov reaction with triethylphosphoacetate to generate the phosphonate ylide precursor. Subsequent intramolecular cyclopropanation occurs under mild basic conditions (Na₂CO₃ or K₂CO₃), yielding the cyclopropyl ester with excellent trans-diastereoselectivity (>20:1 dr). Critical to stereochemical control is the retention of configuration at the chiral center during the ring closure event. This method achieves overall yields of 65-70% for the ester intermediate, which is subsequently hydrolyzed and reduced to the target alcohol [5].
A complementary approach employs sodium hydride as a base for cyclopropane ring formation via intramolecular nucleophilic displacement. The reaction requires the pre-activation of 2-(3,4-difluorophenyl)-3-halopropan-1-ols through mesylation or tosylation to generate the requisite leaving group. Treatment with 1.1 equivalents of NaH in THF at 0°C induces ring closure with inversion of configuration at the carbon bearing the leaving group. This method provides access to the cis-cyclopropyl isomers when starting from enantiopure precursors, enabling stereodivergent synthesis. Key advantages include short reaction times (<2 hours) and high functional group tolerance. However, the exothermic nature necessitates careful temperature control and slow addition protocols to prevent racemization and ensure reproducible diastereoselectivity (>15:1 dr). The resulting cyclopropyl esters are subsequently reduced to the target alcohols using LiAlH₄ or DIBAL-H [6].
Table 2: Cyclopropanation Method Performance Characteristics
Method | Diastereoselectivity (trans:cis) | Reaction Time | Yield (%) | Key Stereochemical Feature |
---|---|---|---|---|
Triethylphosphoacetate-Mediated | >20:1 | 8-12 h | 65-70 | Retention of configuration |
Sodium Hydride-Catalyzed | 15:1 (cis:trans)* | 1-2 h | 60-65 | Inversion of configuration |
Palladium-catalyzed cross-couplings enable late-stage functionalization of the cyclopropane core. The Suzuki-Miyaura reaction proves particularly effective for introducing diverse aryl groups at the cyclopropane ring when brominated precursors are employed. Optimized conditions utilize Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ base in toluene/water mixtures at 80°C, achieving >85% yield while preserving the stereochemical integrity of the cyclopropyl ring and the chiral alcohol functionality. Notably, the 3,4-difluorophenyl moiety remains inert under these conditions due to the electron-deficient nature of the fluorine-substituted ring. Buchwald-Hartwig aminations also provide access to aminomethylcyclopropane derivatives when employing brominated cyclopropyl precursors and primary/secondary amines. These transformations demonstrate remarkable functional group compatibility, allowing the incorporation of heterocycles and protected amino groups without epimerization at the chiral centers [2].
Biocatalytic approaches offer sustainable alternatives for obtaining enantiopure 1-(1-(3,4-difluorophenyl)cyclopropyl)ethan-1-ol. Alcohol dehydrogenases (ADHs) from Rhodococcus kyotonensis (Rhky-ADH) demonstrate exceptional activity and selectivity toward the reduction of the prochiral ketone precursor 1-(3,4-difluorophenyl)cyclopropyl)ethanone. Whole-cell biocatalysts expressing Rhky-ADH in E. coli achieve quantitative conversion with >99% ee (S)-enantiomer within 24 hours at 30°C. The process employs glucose dehydrogenase (GDH) cofactor recycling, eliminating the need for expensive exogenous cofactors. Furthermore, engineered ketoreductases from Chryseobacterium sp. CA49 provide complementary selectivity for the (R)-enantiomer through directed evolution, enabling access to both enantiomers of the target compound. These enzymatic processes operate under aqueous conditions at pH 7.0-7.5 and demonstrate scalability to multi-kilogram batches, highlighting their industrial viability for pharmaceutical synthesis [3].
Table 3: Enzymatic Reduction Performance Metrics
Biocatalyst | Conversion (%) | ee (%) | Cofactor System | Reaction Conditions |
---|---|---|---|---|
Rhky-ADH (R. kyotonensis) | >99 | >99 (S) | GDH/Glucose | pH 7.0, 30°C, 24 h |
Engineered KRED (Chryseobacterium) | 98 | >99 (R) | GDH/Glucose | pH 7.5, 35°C, 18 h |
RasADH (Ralstonia sp.) | 85 | 95 (S) | iPrOH | pH 6.5, 25°C, 36 h |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8